molecular formula C3H8NO6P B136788 Fosfoxacin CAS No. 126986-24-1

Fosfoxacin

Número de catálogo: B136788
Número CAS: 126986-24-1
Peso molecular: 185.07 g/mol
Clave InChI: CTKGSLXEDHVOQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fosfoxacin, also known as this compound, is a useful research compound. Its molecular formula is C3H8NO6P and its molecular weight is 185.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Cytosine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Efficacy

Recent studies have demonstrated the antibacterial efficacy of fosfoxacin against various pathogens. A notable study synthesized cycloSaligenyl prodrugs of this compound, which were tested against Escherichia coli and Mycobacterium smegmatis. The results indicated that certain prodrugs exhibited significant growth inhibition, suggesting that modifying this compound's delivery mechanism can enhance its antibacterial properties .

Table 1: Inhibition Zones of this compound Prodrugs

ProdrugBacterial StrainInhibition Zone Diameter (mm)
7acE. coli12
7bcE. coli15
ControlIsoniazid30

The table above summarizes the inhibition zones observed during growth inhibition tests, demonstrating the comparative effectiveness of different prodrug formulations.

Prodrug Strategies

To overcome the limitations associated with this compound's pharmacokinetic properties—such as moderate oral bioavailability and rapid clearance—researchers have explored various prodrug strategies. The cycloSaligenyl prodrug approach was particularly promising as it enhances cellular uptake by masking the negatively charged phosphonate group, which typically hinders passive diffusion across cell membranes .

Case Study: CycloSaligenyl Prodrugs

In a recent study, several cycloSaligenyl prodrugs of this compound were synthesized and evaluated for their ability to inhibit bacterial growth. The results indicated that these prodrugs could effectively deliver the active drug into bacterial cells, thereby enhancing its therapeutic potential. Notably, compounds with specific electron-withdrawing groups showed improved activity against E. coli, highlighting the importance of chemical modifications in optimizing drug efficacy .

Propiedades

Número CAS

126986-24-1

Fórmula molecular

C3H8NO6P

Peso molecular

185.07 g/mol

Nombre IUPAC

2-[formyl(hydroxy)amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C3H8NO6P/c5-3-4(6)1-2-10-11(7,8)9/h3,6H,1-2H2,(H2,7,8,9)

Clave InChI

CTKGSLXEDHVOQR-UHFFFAOYSA-N

SMILES

C(COP(=O)(O)O)N(C=O)O

SMILES canónico

C(COP(=O)(O)O)N(C=O)O

Key on ui other cas no.

126986-24-1

Sinónimos

fosfoxacin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.